molecular formula C23H23N3O3 B14481428 3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate CAS No. 71566-77-3

3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate

Cat. No.: B14481428
CAS No.: 71566-77-3
M. Wt: 389.4 g/mol
InChI Key: GCEIRGRTPKYQJO-UHFFFAOYSA-N
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Description

3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate is a complex organic compound known for its unique chemical structure and properties It is a derivative of phenoxazine, a heterocyclic compound, and is characterized by the presence of ethylamino, methyl, and o-tolyl groups attached to the phenoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Phenoxazine Core: This step involves the cyclization of appropriate precursors to form the phenoxazine ring.

    Introduction of Substituents: The ethylamino, methyl, and o-tolyl groups are introduced through various substitution reactions.

    Formation of the Formate Salt: The final step involves the reaction of the substituted phenoxazine with formic acid to form the formate salt.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification Steps: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functionalities.

    Substitution: The ethylamino, methyl, and o-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate
  • 3-(Diethylamino)-7-((2-methylphenyl)amino)phenoxazin-5-ium formate
  • 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium tetrachlorozincate

Uniqueness

Compared to similar compounds, 3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

71566-77-3

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl-[2-methyl-7-(2-methylanilino)phenoxazin-3-ylidene]azanium;formate

InChI

InChI=1S/C22H21N3O.CH2O2/c1-4-23-19-13-22-20(11-15(19)3)25-18-10-9-16(12-21(18)26-22)24-17-8-6-5-7-14(17)2;2-1-3/h5-13,24H,4H2,1-3H3;1H,(H,2,3)

InChI Key

GCEIRGRTPKYQJO-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)NC4=CC=CC=C4C)C=C1C.C(=O)[O-]

Origin of Product

United States

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